2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride

描述

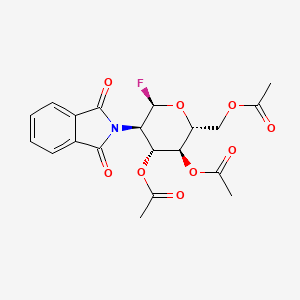

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride (CAS 147157-97-9) is a glycosyl fluoride derivative extensively utilized as a glycosyl donor in synthetic carbohydrate chemistry. Its molecular formula is C₂₀H₂₀FNO₉, with a molecular weight of 437.37 g/mol . The compound features a phthalimido group at the C-2 position, which serves as a stable protecting group for the amine, and acetyl groups at C-3, C-4, and C-6 to prevent undesired side reactions during glycosylation. The α-configured fluoride at the anomeric position enhances its reactivity as a leaving group in glycosidic bond formation . This compound is stored at -20°C and is classified for research use only, with applications in biochemical studies such as glycosynthase-mediated oligosaccharide synthesis .

准备方法

The synthesis of 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride typically involves multiple stepsIndustrial production methods are similar but are optimized for larger scale synthesis and may involve different solvents and catalysts to improve yield and purity .

化学反应分析

2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated compound.

Reduction: The phthalimido group can be reduced to an amino group using reducing agents like hydrazine.

Common reagents used in these reactions include acetic anhydride, phthalimide, and hydrazine . Major products formed from these reactions include deacetylated and amino derivatives of the original compound .

科学研究应用

2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride is widely used in scientific research, particularly in the fields of:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: It is used to study glycosylation processes and the role of carbohydrates in biological systems.

Industry: It is used in the production of glycosylated compounds for various industrial applications.

作用机制

The mechanism of action of 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The compound’s fluoride group acts as a leaving group, facilitating the transfer of the glycosyl moiety to an acceptor molecule. This process is catalyzed by glycosyltransferases, which recognize the compound’s structure and facilitate the formation of glycosidic bonds .

相似化合物的比较

Comparison with Structurally Similar Compounds

Glycosyl Halides: Fluorides vs. Chlorides

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (CAS 3068-34-6) is a closely related glycosyl chloride. Structurally, it replaces the phthalimido group with an acetamido group and substitutes fluoride with chloride. This compound (C₁₄H₂₀ClNO₈, MW 365.76 g/mol) is a crystalline powder used in glycosylation reactions, often activated by silver salts like Ag₂CO₃ .

Key Insight : Glycosyl fluorides are favored in enzymatic systems due to their compatibility with glycosynthases, while chlorides are more versatile in traditional chemical glycosylation .

Thioglycosides

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 99409-32-2) replaces the anomeric fluoride with a thioethyl group. Thioglycosides require activation by hypervalent iodine reagents (e.g., PIFA) or thiophilic promoters (e.g., NIS/TfOH) . In contrast, glycosyl fluorides are activated under milder conditions, such as BF₃·Et₂O .

Comparison of Glycosylation Conditions :

| Donor Type | Activator | Yield | Reference |

|---|---|---|---|

| Glycosyl Fluoride | BF₃·Et₂O | 77–89% | |

| Thioglycoside | PIFA + TfOH | 77% | |

| Thioglycoside (Gal) | PIFA + TfOH (prolonged reaction) | 83% |

Thioglycosides offer higher yields in some cases but require harsher conditions and odorless thiols for synthesis .

Protecting Group Variations

Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside (CAS 80035-31-0) replaces the anomeric fluoride with a benzyl group. Benzyl glycosides are typically inert under glycosylation conditions, making them suitable as stable intermediates . In contrast, the fluoride derivative is designed for reactivity.

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS 138906-41-9) uses a 4-methoxyphenyl group, which can be cleaved oxidatively. This contrasts with the fluoride’s utility in chain-elongation reactions .

Fluorinated Disaccharides

4-O-(α-D-Glucopyranosyl)-2-deoxy-2-fluoro-D-glucopyranose (F-maltose) (m/z 343.1051) is a fluorinated disaccharide used to study enzyme mechanisms. Unlike the phthalimido-protected monomer, F-maltose is a substrate for glycosidases and glycosyltransferases, providing insights into enzymatic stereoselectivity .

Critical Reaction Data :

生物活性

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride is a fluorinated carbohydrate derivative that has garnered attention for its biological activity, particularly in glycoscience applications. This compound is notable for its role as a glycosyl fluoride, which can serve as a precursor in the synthesis of various biologically relevant molecules and as an inhibitor in enzymatic reactions.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 87190-67-8 |

| Molecular Formula | C15H17F1N1O7 |

| Melting Point | 146 °C |

| Purity (HPLC) | Min. 97.0% |

| Specific Rotation | +66.0 to +70.0 deg (C=1, CHCl3) |

Enzyme Inhibition

Research indicates that 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride exhibits significant inhibitory effects on various glycosidases. These enzymes play crucial roles in carbohydrate metabolism and cell signaling. The inhibition mechanism is primarily attributed to the fluorine substitution at the anomeric carbon, which enhances stability and alters the substrate's interaction with the enzyme active site.

For instance, studies have shown that glycosyl fluorides can act as mechanism-based inhibitors of α-glycosidases, leading to the development of potential therapeutic agents for conditions like diabetes and certain cancers .

Synthesis and Applications

The synthesis of this compound typically involves selective fluorination processes that yield high purity products suitable for further biological testing. It has been used to create other fluorinated sugars that are vital in PET imaging and diagnostic applications due to their metabolic stability .

Case Studies

- Glycosylation Reactions :

- Inhibitory Effects on Cancer Cells :

属性

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVBOYANNCZRHU-ZKXLYKBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746715 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-alpha-D-glucopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147157-97-9 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-alpha-D-glucopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-a-D-glucopyranosyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。